molecular formula C5H9NO B13595568 (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane

(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane

Katalognummer: B13595568
Molekulargewicht: 99.13 g/mol
InChI-Schlüssel: NWPXQVBUHZHSDK-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S)-3-Oxa-6-azabicyclo[320]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for (1R,5S)-3-Oxa-6-azabicyclo[32

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane has several applications in scientific research:

Wirkmechanismus

The mechanism by which (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed study and could vary based on the specific derivative used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C5H9NO

Molekulargewicht

99.13 g/mol

IUPAC-Name

(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2/t4-,5+/m0/s1

InChI-Schlüssel

NWPXQVBUHZHSDK-CRCLSJGQSA-N

Isomerische SMILES

C1[C@H]2COC[C@H]2N1

Kanonische SMILES

C1C2COCC2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.